molecular formula C11H14ClFN2O2 B1448562 3-Fluoro-4-piperazinobenzoic acid HCl CAS No. 1820639-99-3

3-Fluoro-4-piperazinobenzoic acid HCl

Cat. No.: B1448562
CAS No.: 1820639-99-3
M. Wt: 260.69 g/mol
InChI Key: NPDNXNJVVFDWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-piperazinobenzoic acid HCl is a chemical compound with the molecular formula C11H14ClFN2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl typically involves the reaction of 3-fluorobenzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require the use of a catalyst to facilitate the reaction. The mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and filtration, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-piperazinobenzoic acid HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Acids and Bases: To catalyze condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Fluoro-4-piperazinobenzoic acid HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-piperazinobenzoic acid HCl involves its interaction with specific molecular targets. The piperazine ring can interact with various biological receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(piperazin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

    4-(Piperazin-1-yl)benzoic acid: Lacks the fluorine atom, which may affect its chemical properties and biological activities.

    3-Fluoro-4-(piperazin-1-yl)benzamide: Contains an amide group instead of a carboxylic acid group.

Uniqueness

3-Fluoro-4-piperazinobenzoic acid HCl is unique due to the presence of both the fluorine atom and the piperazine ring. This combination imparts specific chemical and biological properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-piperazin-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2.ClH/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDNXNJVVFDWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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